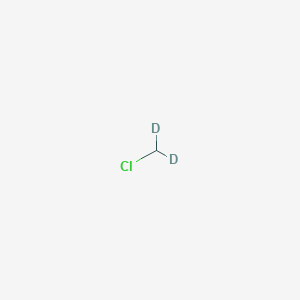

Chloro(dideuterio)methane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloro(dideuterio)methane (CDM) is a colorless gas with a molecular formula of CHDCl. It is a deuterated analog of chloromethane, which is widely used as a solvent and reagent in various chemical reactions. CDM is a potential candidate for use in many scientific research applications, including NMR spectroscopy, drug discovery, and environmental studies.

Mécanisme D'action

Chloro(dideuterio)methane is a reactive molecule that can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds through the formation of a carbocation intermediate, which can undergo further reactions with nucleophiles or elimination to form an alkene. The reactivity of Chloro(dideuterio)methane can be modulated by changing the reaction conditions, such as temperature, pH, and solvent.

Effets Biochimiques Et Physiologiques

Chloro(dideuterio)methane has been shown to have cytotoxic and genotoxic effects on various cell lines, including human lymphocytes and Chinese hamster ovary cells. The mechanism of cytotoxicity is thought to be related to the formation of DNA adducts and the inhibition of DNA repair enzymes. Chloro(dideuterio)methane has also been shown to induce oxidative stress and apoptosis in cells. However, the physiological effects of Chloro(dideuterio)methane on humans are not well understood, and further studies are needed to evaluate its toxicity and potential health risks.

Avantages Et Limitations Des Expériences En Laboratoire

Chloro(dideuterio)methane has several advantages over other deuterated solvents, such as deuterated dimethyl sulfoxide (DMSO) and deuterated chloroform (CDCl3). Chloro(dideuterio)methane has a lower boiling point and higher vapor pressure, which makes it easier to handle and evaporate. Chloro(dideuterio)methane is also less toxic and less expensive than other deuterated solvents. However, Chloro(dideuterio)methane has some limitations for lab experiments, such as its low solubility in water and its reactivity with some nucleophiles. Researchers should carefully consider the properties of Chloro(dideuterio)methane and choose the appropriate solvent for their experiments.

Orientations Futures

Chloro(dideuterio)methane has great potential for use in many scientific research applications, and there are several future directions that can be explored. One possible direction is the development of new synthesis methods for Chloro(dideuterio)methane with higher yield and purity. Another direction is the optimization of the reaction conditions for nucleophilic substitution reactions with Chloro(dideuterio)methane to improve the selectivity and efficiency of the reaction. Additionally, Chloro(dideuterio)methane can be used as a tool to study the mechanism of action of drugs and toxins that form DNA adducts. Finally, Chloro(dideuterio)methane can be used in environmental studies to investigate the fate and transport of pollutants in the environment.

Méthodes De Synthèse

Chloro(dideuterio)methane can be synthesized by reacting CD4 with chlorine gas in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the yield of Chloro(dideuterio)methane can be improved by using a high-pressure reactor and optimizing the reaction conditions. The purity of Chloro(dideuterio)methane can be further improved by distillation and gas chromatography.

Applications De Recherche Scientifique

Chloro(dideuterio)methane has been widely used in scientific research as a deuterated solvent for NMR spectroscopy. Deuterium labeling can provide valuable information about the structure and dynamics of molecules, especially in the field of drug discovery. Chloro(dideuterio)methane can also be used as a reagent in organic synthesis, such as the preparation of deuterated alcohols and amines. Additionally, Chloro(dideuterio)methane has been used as a tracer in environmental studies to investigate the fate and transport of pollutants in the environment.

Propriétés

Numéro CAS |

1665-01-6 |

|---|---|

Nom du produit |

Chloro(dideuterio)methane |

Formule moléculaire |

CH3Cl |

Poids moléculaire |

52.5 g/mol |

Nom IUPAC |

chloro(dideuterio)methane |

InChI |

InChI=1S/CH3Cl/c1-2/h1H3/i1D2 |

Clé InChI |

NEHMKBQYUWJMIP-DICFDUPASA-N |

SMILES isomérique |

[2H]C([2H])Cl |

SMILES |

CCl |

SMILES canonique |

CCl |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)

![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)

![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)